Methyl 2-chloro-5-(chlorosulfonyl)benzoate
Description
Methyl 2-chloro-5-(chlorosulfonyl)benzoate (CAS No. 924859-46-1) is an organic compound with the molecular formula C₈H₆Cl₂O₄S and a molecular weight of 269.10 g/mol. It features a benzoate ester backbone substituted with a chlorine atom at position 2 and a highly reactive chlorosulfonyl (-SO₂Cl) group at position 4.
Properties
IUPAC Name |
methyl 2-chloro-5-chlorosulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXSMSBPMSQANO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924859-46-1 | |
| Record name | methyl 2-chloro-5-(chlorosulfonyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chlorosulfonation of Methyl 2-Chlorobenzoate
The most common and industrially relevant method involves direct chlorosulfonation of methyl 2-chlorobenzoate using chlorosulfonic acid (ClSO3H) as the chlorosulfonating agent. This reaction proceeds as follows:
- Reagents: Methyl 2-chlorobenzoate and chlorosulfonic acid.
- Conditions: The reaction is carried out under controlled temperature, typically between 0°C and 60°C, to minimize side reactions.
- Solvent: Often neat chlorosulfonic acid is used, or the reaction is performed without additional solvents due to the reagent’s dual role.
- Mechanism: Electrophilic aromatic substitution where the chlorosulfonyl group attaches selectively at the 5-position relative to the methyl ester and chloro substituent.
This method yields this compound with good regioselectivity and yields typically ranging from 60% to 80% depending on reaction scale and purification techniques.
Alternative Sulfonylation and Chlorination Routes
Other methods involve multi-step sequences starting from methyl 2-chlorobenzoate or related aminobenzoate derivatives:
- Sulfonylation: Introduction of sulfonyl groups via sulfonation or sulfonyl chloride intermediates.
- Chlorination: Subsequent chlorination to convert sulfonic acid or sulfonate intermediates into chlorosulfonyl derivatives.
- These methods are less common industrially due to increased complexity and lower overall yields.
Industrial Production Methods
Industrial-scale production optimizes the chlorosulfonation process for:
- High yield and purity: Using continuous flow reactors to maintain precise temperature and reagent dosing.
- Safety: Controlled addition of chlorosulfonic acid and efficient handling of corrosive gases.
- Purification: Advanced extraction and crystallization techniques to isolate the product with minimal impurities.
The industrial process typically involves:
| Parameter | Typical Industrial Conditions |
|---|---|
| Reaction temperature | 10°C to 25°C |
| Chlorosulfonic acid amount | Stoichiometric or slight excess |
| Reaction time | Several hours depending on scale |
| Atmosphere | Inert gas (e.g., nitrogen) to avoid moisture and side reactions |
| Work-up | Extraction with organic solvents, washing, drying, recrystallization |
Research Findings and Data Analysis
Yield and Purity
- Yields of this compound from chlorosulfonation typically range from 65% to 80%.
- Purity is enhanced by controlling reaction temperature and time to minimize by-products such as polysulfonated compounds or hydrolyzed sulfonic acids.
Reaction Optimization
Studies show that:
- Lower temperatures favor regioselectivity and reduce side reactions.
- Slow addition of chlorosulfonic acid or substrate helps control exothermicity.
- Use of inert atmosphere prevents hydrolysis of chlorosulfonyl groups.
Comparative Data Table
| Method | Reagents | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Direct chlorosulfonation | Methyl 2-chlorobenzoate + ClSO3H | 0 - 60 | 65-80 | Most common, industrially viable |
| Sulfonation + Chlorination | Methyl 2-chlorobenzoate derivatives | Variable | 50-65 | Multi-step, lower overall yield |
| Diazotization + Sulfonylation (related benzoates) | Aminobenzoate + NaNO2 + SO2 + CuCl2 catalyst | 5 - 25 | ~78 (for related compounds) | Complex but high yield for analogues |
Detailed Research Example (Related Compound Preparation)
A related compound, 2-chloro-sulfonyl-3-methyl benzoate, was prepared via a diazotization and sulfonyl chlorination reaction with the following key steps and conditions:
- Diazotization of 2-amino-3-methyl benzoate with sodium nitrite and concentrated HCl in acetic acid at 10–25°C.
- Sulfonyl chlorination of the diazotization solution with sulfur dioxide and cupric chloride catalyst in acetic acid at 10–25°C.
- Yield: 76–79% under optimized conditions.
- Purification: Extraction with dichloromethane, washing, drying, and solvent removal.
This method demonstrates an alternative route involving diazotization and sulfonyl chlorination but is more complex than direct chlorosulfonation.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-(chlorosulfonyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids and other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, sulfonic acids, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-chloro-5-(chlorosulfonyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-(chlorosulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The chloro and chlorosulfonyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can lead to the inhibition of enzymes or alteration of protein functions, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Halogen and Functional Group Effects
Table 1: Comparative Analysis of Methyl 2-chloro-5-(chlorosulfonyl)benzoate and Analogues
Structural and Functional Insights
Halogen Substituents (Cl vs. Br)
- Electronic Effects : Bromine’s lower electronegativity compared to chlorine may slightly reduce the electron-withdrawing effect at position 2, altering the electronic environment of the aromatic ring .
Positional Isomerism
- Methyl 5-chloro-2-(chlorosulfonyl)benzoate () is a positional isomer of the main compound. The chlorosulfonyl group at position 2 (instead of 5) may influence regioselectivity in reactions due to proximity to the ester group. Computational modeling suggests that this arrangement could enhance intramolecular interactions in certain synthetic pathways .
Functional Group Replacements
- Methylsulfonyl vs. Chlorosulfonyl : Replacing the chlorosulfonyl group with methylsulfonyl (e.g., Methyl 2-methoxy-5-(methylsulfonyl)benzoate , ) significantly reduces electrophilicity, making the compound less reactive in nucleophilic substitutions. This substitution is advantageous in applications requiring stability .
- Sulfonamide Derivatives : Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate () replaces -SO₂Cl with -SO₂N(CH₃)₂. The sulfonamide group is less reactive toward nucleophiles, making this compound suitable for controlled release or prodrug formulations .
Solubility and Stability Considerations
- Polarity : The main compound exhibits moderate polarity due to the chlorosulfonyl and ester groups, affecting solubility in aprotic solvents like dichloromethane or THF. Bromine-substituted analogues (e.g., ) may show reduced solubility due to increased hydrophobicity .
- Hydrolytic Stability : Chlorosulfonyl groups are prone to hydrolysis, necessitating anhydrous conditions during handling. In contrast, methylsulfonyl and sulfonamide derivatives () are more hydrolytically stable .
Biological Activity
Methyl 2-chloro-5-(chlorosulfonyl)benzoate is a compound of significant interest in the fields of biochemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological interactions, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 269.10 g/mol. Its structure features both chloro and chlorosulfonyl functional groups, which enhance its reactivity and biological activity. The compound is classified as hazardous, posing risks such as severe skin burns and respiratory irritation, necessitating careful handling in laboratory environments.
The biological activity of this compound primarily arises from its ability to interact with biological macromolecules. The chlorosulfonyl group is particularly reactive, enabling the compound to form covalent bonds with nucleophilic sites on proteins. This modification can lead to alterations in enzyme activity and protein function, making it a valuable tool for studying biochemical pathways.
Key Mechanisms Include:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, including carbonic anhydrase IX, which plays a crucial role in tumorigenesis and metabolic processes. By covalently modifying the active site of these enzymes, it effectively alters their catalytic activity.
- Protein Modification: Its ability to form covalent bonds with amino acid residues allows for significant modifications in protein structure and function, influencing various biochemical pathways.
Biological Activity Studies
Research has documented various aspects of the biological activity of this compound:
- Enzyme Interaction Studies: Investigations have highlighted its role as an inhibitor in biochemical pathways, particularly in cancer research where enzyme inhibition can affect tumor growth and progression.
- Toxicological Assessments: Given its corrosive nature, studies have focused on the toxicological effects on human health, emphasizing the importance of understanding the biological effects associated with chlorinated benzoates.
Case Studies
Several case studies illustrate the biological implications of this compound:
- Cancer Research: A study demonstrated that this compound effectively inhibited carbonic anhydrase IX in vitro, suggesting potential applications in cancer therapy by targeting metabolic pathways crucial for tumor survival.
- Occupational Exposure: Exposure assessments revealed that individuals working with similar compounds exhibited respiratory sensitization, underscoring the importance of understanding the biological effects of chlorinated benzoates.
Applications in Research
This compound serves multiple roles across various scientific disciplines:
| Field | Application |
|---|---|
| Chemistry | Used as an intermediate in organic synthesis for pharmaceuticals and agrochemicals. |
| Biology | Investigated for enzyme inhibition and protein modification studies. |
| Medicine | Serves as a precursor in synthesizing pharmaceutical compounds with potential therapeutic effects. |
| Industry | Utilized in producing dyes, pigments, and other industrial chemicals. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-chloro-5-(chlorosulfonyl)benzoate, and how do reaction conditions affect yield?
- Answer : The synthesis typically involves chlorosulfonation of a benzoic acid derivative followed by esterification. For example, 2-chloro-5-(chlorosulfonyl)benzoic acid is treated with methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester . Key variables include:
- Temperature : Optimal at 0–5°C during chlorosulfonation to minimize side reactions.
- Catalysts : Use of DMF as a catalyst in esterification improves yield (~75% reported in optimized protocols) .
- Purity : Crude yields range from 55–75%, requiring purification via flash chromatography (e.g., 10:90 ethyl acetate/hexane) .
Q. What are the critical physicochemical properties influencing experimental design?
- Answer : Key properties include:
- Molecular weight : 269.10 g/mol (C₈H₆Cl₂O₄S) .
- Reactivity : The chlorosulfonyl group is electrophilic, enabling nucleophilic substitutions (e.g., with amines or alcohols) .
- Stability : Hydrolyzes under basic or aqueous conditions; storage at 2–8°C in anhydrous solvents (e.g., DCM) is recommended .
Q. How should researchers handle this compound safely in the lab?
- Answer :
- Hazards : Corrosive (H314; causes severe skin burns) .
- PPE : Use nitrile gloves, goggles, and a lab coat. Work in a fume hood.
- Spills : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can reaction mechanisms involving the chlorosulfonyl group be optimized for regioselective substitutions?
- Answer : The chlorosulfonyl group undergoes nucleophilic aromatic substitution (SNAr) under controlled conditions:
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Catalysts : CuI or Pd catalysts improve selectivity in coupling reactions (e.g., Suzuki-Miyaura) .
- Case Study : In synthesizing T-type calcium channel inhibitors, substituting the chlorosulfonyl group with amines achieved >90% regioselectivity at 60°C .
Q. What analytical methods are most effective for characterizing purity and structural integrity?
- Answer :
- HPLC : Reverse-phase C18 columns (e.g., 80:20 MeOH/H₂O) detect impurities at <0.1% .
- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 3.9 ppm (ester methyl), δ 8.1–8.3 ppm (aromatic protons) .
- Mass Spec : ESI-MS confirms molecular ion [M+H]⁺ at m/z 269.0 .
Q. How can conflicting data on reaction yields or byproducts be resolved?
- Answer : Common discrepancies arise from:
- Moisture Sensitivity : Hydrolysis of the chlorosulfonyl group to sulfonic acid (validate via IR: loss of S=O stretches at 1370 cm⁻¹) .
- Catalyst Purity : Trace metals in catalysts (e.g., Pd) can alter reaction pathways. Use chelating agents (e.g., EDTA) to suppress side reactions .
Q. What role does this compound play in medicinal chemistry, particularly in prodrug design?
- Answer : The ester and chlorosulfonyl groups make it a versatile prodrug precursor:
- Ester Hydrolysis : In vivo cleavage releases active sulfonyl chlorides for targeted enzyme inhibition .
- Case Study : Analogues of this compound were used to develop ABT-639, a T-type calcium channel blocker with 77% overall yield in preclinical synthesis .
Methodological Tables
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Chlorosulfonation + Esterification | 75 | >98 | 0°C, DMF catalyst | |
| Direct Sulfonation | 55 | 92 | RT, no catalyst |
Table 2 : Hazard vs. Precautionary Measures
| Hazard (H314) | Precaution (P305+P351+P338) |
|---|---|
| Skin corrosion | Rinse immediately with water for 15 mins |
| Eye damage | Use safety goggles and face shield |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
